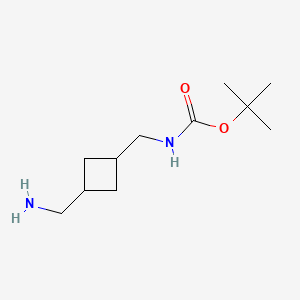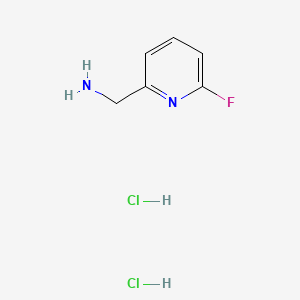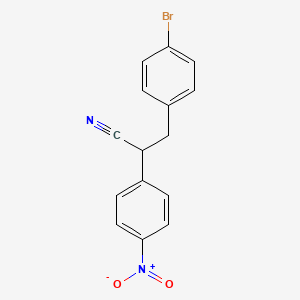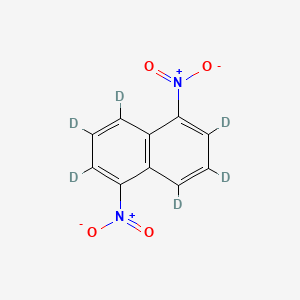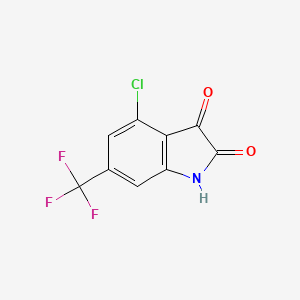
4-Chloro-6-(trifluoromethyl)indoline-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-(trifluoromethyl)indoline-2,3-dione is a chemical compound with the molecular formula C9H3ClF3NO2 . It has a molecular weight of 249.57 g/mol . The IUPAC name for this compound is 4-chloro-6-(trifluoromethyl)-1H-indole-2,3-dione .
Molecular Structure Analysis
The molecular structure of 4-Chloro-6-(trifluoromethyl)indoline-2,3-dione consists of a benzene ring fused with a five-membered nitrogenous ring . The compound has a chlorine atom and a trifluoromethyl group attached to the benzene ring .Physical And Chemical Properties Analysis
4-Chloro-6-(trifluoromethyl)indoline-2,3-dione has a molecular weight of 249.57 g/mol and a molecular formula of C9H3ClF3NO2 . It has one hydrogen bond donor and five hydrogen bond acceptors . The compound has a topological polar surface area of 46.2 Ų and a complexity of 344 .Aplicaciones Científicas De Investigación
Production of 3-fluoroalkenyl-3-trifluoromethyl-2-oxindoles The reaction of indoline-2,3-diones with (triphenylphosphonio)difluoroacetate (PDFA) results in the formation of novel 3-fluoroalkenyl-3-trifluoromethyl-2-oxindoles. These products demonstrate the chemical versatility of 4-Chloro-6-(trifluoromethyl)indoline-2,3-dione as a precursor, capable of undergoing transformations into other trifluoromethylated oxindole derivatives, expanding its utility in synthetic chemistry (Liu et al., 2016).
Role in Anticorrosion and Antibacterial Applications Indole-2,3-dione derivatives, of which 4-Chloro-6-(trifluoromethyl)indoline-2,3-dione is a member, have shown potential as inhibitors in corrosive environments and exhibit antibacterial activities. The presence of functional electronegative groups in these compounds makes them efficient inhibitors against metal corrosion, offering a protective layer on metal surfaces through chemical adsorption. This aspect makes 4-Chloro-6-(trifluoromethyl)indoline-2,3-dione and its derivatives valuable in industrial applications that require corrosion resistance and antibacterial properties (Miao, 2014).
Environmental Sustainability in Synthesis The development of eco-friendly synthetic methods for 3,3-disubstituted indol-2-one derivatives, involving 4-Chloro-6-(trifluoromethyl)indoline-2,3-dione, highlights a move towards environmentally sustainable chemistry. The use of natural deep eutectic solvents (NADES) and avoidance of toxic solvents in the reaction process underlines the growing importance of green chemistry principles in chemical synthesis, making the processes more acceptable from an environmental standpoint (Xu et al., 2021).
Direcciones Futuras
Propiedades
IUPAC Name |
4-chloro-6-(trifluoromethyl)-1H-indole-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3ClF3NO2/c10-4-1-3(9(11,12)13)2-5-6(4)7(15)8(16)14-5/h1-2H,(H,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YADKGWVLINRNEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=O)C2=O)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3ClF3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10744903 |
Source


|
| Record name | 4-Chloro-6-(trifluoromethyl)-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10744903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(trifluoromethyl)indoline-2,3-dione | |
CAS RN |
1332606-83-3 |
Source


|
| Record name | 4-Chloro-6-(trifluoromethyl)-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10744903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Silane, [(4-ethoxyphenyl)ethynyl]trimethyl-(9CI)](/img/structure/B595947.png)
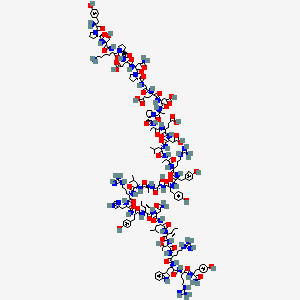
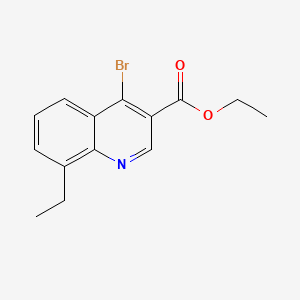
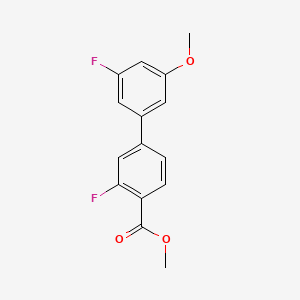

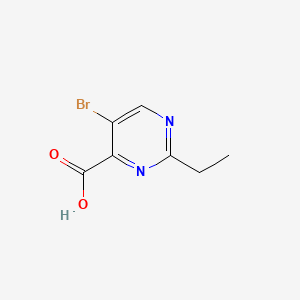
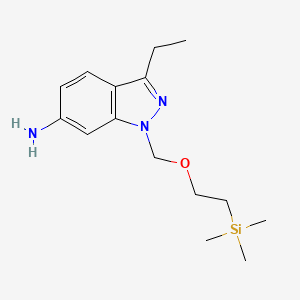
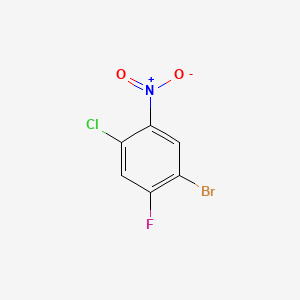
![2-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol](/img/structure/B595964.png)
